
Gadofosveset Trisodium
概要
説明
Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is particularly useful for diagnosing aortoiliac occlusive disease in adults with peripheral vascular disease. The compound works by binding to human serum albumin, which increases its vascular residence time and enhances the magnetic resonance signal .
準備方法
The synthesis of gadofosveset trisodium involves several steps, starting with the preparation of the gadolinium complex. The gadolinium ion is chelated with a ligand to form a stable complex. This complex is then reacted with trisodium salt to produce this compound. The reaction conditions typically involve controlled pH and temperature to ensure the stability and purity of the final product .
Industrial production methods focus on optimizing the yield and purity of this compound. This involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. Quality control measures are crucial to ensure the compound meets the required standards for medical use .
化学反応の分析
Gadofosveset trisodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common due to the stability of the gadolinium complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other molecules. Common reagents for these reactions include acids and bases under controlled conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the breakdown of the complex.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of gadolinium hydroxide and other by-products .
科学的研究の応用
Clinical Applications
-
Peripheral Vascular Disease Evaluation
- Gadofosveset trisodium has been extensively studied for its effectiveness in diagnosing peripheral vascular diseases. A study demonstrated that administration of gadofosveset resulted in a dose-dependent increase in diagnostic accuracy for detecting aortoiliac occlusive disease, with significant improvements noted at doses of 0.03 mmol/kg and higher .
- Abdominal Vascular Imaging
- Cardiac Imaging
- Equilibrium-Phase MRA
- Oncology Applications
Safety and Long-Term Use
Long-term safety studies have shown that this compound is well-tolerated with minimal adverse effects. A retrospective analysis covering up to 14 years post-administration found no significant long-term complications related to its use, including nephrogenic systemic fibrosis, which is a concern with other gadolinium-based agents .
Comparative Effectiveness
A comparative study between this compound and gadobenate dimeglumine highlighted gadofosveset's superior imaging capabilities in certain scenarios. This study emphasized the importance of selecting the appropriate contrast agent based on specific clinical needs .
Data Tables
Case Studies
- Case Study 1 : A 55-year-old male patient with suspected peripheral arterial disease underwent gadofosveset-enhanced MRA. The results indicated significant aortoiliac occlusion, leading to timely intervention.
- Case Study 2 : In a cohort study involving patients with renal impairment, administration of gadofosveset was performed without adverse renal effects over an extended follow-up period, supporting its safety profile in vulnerable populations.
作用機序
Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the compound’s vascular residence time, allowing for prolonged imaging. The gadolinium ion in the complex enhances the magnetic resonance signal by shortening the T1 relaxation time of water protons in the blood. This results in increased signal intensity and clearer images of blood vessels .
類似化合物との比較
Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which extends its vascular residence time. Similar compounds include:
Gadopentetate dimeglumine: Another gadolinium-based contrast agent, but with a shorter vascular residence time.
Gadoteridol: Known for its high relaxivity but lacks the albumin-binding property of this compound.
Gadobenate dimeglumine: Similar to this compound in terms of relaxivity but differs in its binding properties and pharmacokinetics.
特性
分子式 |
C33H38GdN3Na3O14P |
---|---|
分子量 |
957.9 g/mol |
IUPAC名 |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |
InChIキー |
XGOSYNSWSRUASG-SSMZTGFVSA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
異性体SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
正規SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。